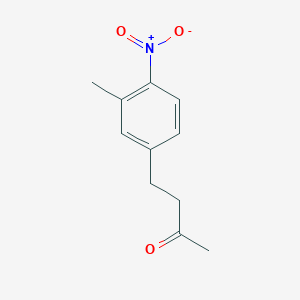
4-(3-Methyl-4-nitrophenyl)-2-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Methyl-4-nitrophenyl)-2-butanone is an organic compound with a complex structure that includes a nitrophenyl group and a butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone typically involves the nitration of 3-methylphenyl compounds followed by a series of chemical reactions to introduce the butanone group. One common method involves the nitration of 3-methylphenol to produce 3-methyl-4-nitrophenol, which is then subjected to further reactions to form the desired butanone derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes followed by purification and isolation steps to ensure the compound’s purity and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-nitrophenyl)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group, leading to different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(3-Methyl-4-aminophenyl)-2-butanone, while oxidation can produce various carboxylic acids or ketones .
Scientific Research Applications
4-(3-Methyl-4-nitrophenyl)-2-butanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 4-(3-Methyl-4-nitrophenyl)-2-butanone exerts its effects involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitrophenol: A precursor in the synthesis of 4-(3-Methyl-4-nitrophenyl)-2-butanone.
4-(3-Methyl-4-nitrophenyl)morpholine: A structurally similar compound with different functional groups.
3-Methyl-4-nitrophenyl 3-methylbenzoate: Another related compound with a benzoate ester group.
Uniqueness
Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
96784-55-3 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-(3-methyl-4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO3/c1-8-7-10(4-3-9(2)13)5-6-11(8)12(14)15/h5-7H,3-4H2,1-2H3 |
InChI Key |
PWLIDMVPFKTWAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















